molecular formula C18H15FN2O2 B480513 N-(4-fluorophenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide CAS No. 433248-81-8

N-(4-fluorophenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide

Cat. No. B480513
CAS RN: 433248-81-8
M. Wt: 310.3g/mol
InChI Key: GWQXBWCZHOCRGO-UHFFFAOYSA-N
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Description

“N-(4-fluorophenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide” is a chemical compound with the molecular formula C18H15FN2O2 and a molecular weight of 310.32 . It is also known by the synonym "1H-Indole-1-acetamide, N-(4-fluorophenyl)-3-formyl-2-methyl-" .


Molecular Structure Analysis

The molecular structure of this compound is characterized by an indole ring (a bicyclic structure consisting of a benzene ring fused to a pyrrole ring), which is substituted with a formyl group and a methyl group. Additionally, an acetamide group is attached, which is further substituted with a fluorophenyl group .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 566.2±50.0 °C and a predicted density of 1.24±0.1 g/cm3 . Its pKa is predicted to be 13.25±0.70 .

Mechanism of Action

The mechanism of action of this compound is not specified in the available sources. It would depend on the specific biological or chemical context in which the compound is used .

Safety and Hazards

Specific safety and hazard information for this compound is not provided in the available sources. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

Future Directions

The future directions for the use and study of this compound would depend on its properties and potential applications, which are not specified in the available sources . It could be of interest in various fields such as medicinal chemistry, materials science, or synthetic organic chemistry, among others.

properties

IUPAC Name

N-(4-fluorophenyl)-2-(3-formyl-2-methylindol-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2/c1-12-16(11-22)15-4-2-3-5-17(15)21(12)10-18(23)20-14-8-6-13(19)7-9-14/h2-9,11H,10H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQXBWCZHOCRGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC(=O)NC3=CC=C(C=C3)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide

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